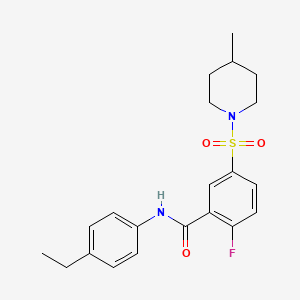

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfamoylbenzamide derivative characterized by a 2-fluorobenzoic acid core substituted with a 4-ethylphenyl amide group and a 4-methylpiperidinyl sulfonamide moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (ethyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-fluoro-5-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-3-16-4-6-17(7-5-16)23-21(25)19-14-18(8-9-20(19)22)28(26,27)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDBEWTYEVWEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

-

Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with 2-fluoro-5-aminobenzamide under basic conditions to yield the desired benzamide intermediate.

-

Introduction of the Sulfonyl Group: : The next step involves the introduction of the sulfonyl group. This can be done by reacting the benzamide intermediate with a sulfonyl chloride derivative, such as 4-methylpiperidine-1-sulfonyl chloride, in the presence of a base like triethylamine.

-

Final Assembly: : The final step involves the coupling of the sulfonylated benzamide with the piperidine ring. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonyl chloride, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro and sulfonyl positions. Reagents such as sodium methoxide or bromine can be used for these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines.

Scientific Research Applications

N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications:

-

Medicinal Chemistry: : The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

-

Pharmacology: : It can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

-

Materials Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

-

Biological Research: : It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Aryl Substituent Effects The target compound features a 4-ethylphenyl group, which enhances lipophilicity compared to the 3,4-difluorophenyl group in compound 4h . In contrast, the 3-chloro-2-methylphenyl group in K781-5588 introduces steric bulk and halogenated electron-withdrawing effects, which could influence target binding affinity in screening assays .

Sulfonamide Group Variations The 4-methylpiperidinyl sulfonamide in the target compound provides a six-membered aliphatic ring with moderate basicity, contrasting with the cyclopropyl group in 4h (small, rigid ring) and the 4-phenylpiperazinyl group in K781-5588 (basic, nitrogen-rich ring). Piperazine derivatives (e.g., in K781-5588) often exhibit enhanced solubility due to their basic nitrogen atoms, whereas piperidine derivatives (as in the target compound) may prioritize lipophilicity for membrane penetration .

Synthetic Accessibility

- Compound 4h achieved a high yield (77%), while 4i (with an octahydroindole sulfonamide) had a lower yield (26%), suggesting steric or electronic challenges in sulfonamide coupling reactions . The target compound’s synthetic feasibility may depend on the reactivity of the 4-methylpiperidine substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.